Cadmium diperchlorate

描述

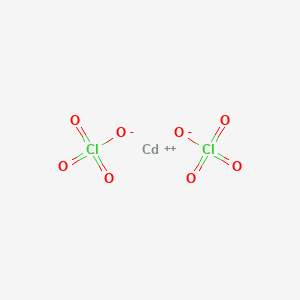

Cadmium diperchlorate is an inorganic compound with the chemical formula Cd(ClO₄)₂. It is a cadmium salt of perchloric acid and is known for its strong oxidizing properties. This compound is typically found in the form of a crystalline solid and is highly soluble in water. This compound is used in various industrial and research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Cadmium diperchlorate can be synthesized through a reaction between cadmium carbonate and perchloric acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound crystals. The reaction can be represented as follows: [ \text{CdCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Cd(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium oxide or cadmium hydroxide with perchloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of cadmium compounds to this compound. The resulting solution is then purified and crystallized to obtain the final product.

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to cadmium chloride in the presence of reducing agents.

Substitution: this compound can undergo substitution reactions with other anions to form different cadmium salts.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at elevated temperatures.

Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution Reactions: Anions such as sulfate or nitrate can be used in aqueous solutions to facilitate substitution reactions.

Major Products Formed:

Oxidation: The major products include oxidized organic compounds and cadmium oxide.

Reduction: The major product is cadmium chloride.

Substitution: The major products are cadmium salts of the substituting anions.

科学研究应用

Cadmium diperchlorate has several applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions, particularly in oxidation processes.

Biology: this compound is used in studies involving cadmium toxicity and its effects on biological systems.

Medicine: Research on this compound focuses on its potential use in cancer treatment due to its cytotoxic properties.

Industry: It is used in the production of cadmium-based materials and as a catalyst in certain industrial processes.

作用机制

The mechanism of action of cadmium diperchlorate involves its strong oxidizing properties. It can induce oxidative stress in biological systems by generating reactive oxygen species. This oxidative stress can lead to cellular damage and apoptosis. In chemical reactions, this compound acts as an electron acceptor, facilitating the oxidation of various substrates.

相似化合物的比较

Cadmium Nitrate: Similar to cadmium diperchlorate, cadmium nitrate is also a strong oxidizing agent but has different solubility and reactivity properties.

Cadmium Sulfate: This compound is less oxidizing compared to this compound and is commonly used in electroplating.

Cadmium Chloride: Cadmium chloride is primarily used in the synthesis of other cadmium compounds and has different chemical reactivity.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and high solubility in water. These characteristics make it particularly useful in oxidation reactions and in applications requiring a highly soluble cadmium compound.

生物活性

Cadmium diperchlorate, specifically cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O), is a cadmium salt that has been studied for its chemical properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its toxicological implications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 10326-28-0 |

| Molecular Formula | CdCl₂H₁₂O₁₄ |

| Molecular Weight | 419.396 g/mol |

| IUPAC Name | cadmium(2+);diperchlorate;hexahydrate |

| Solubility | Insoluble in water |

Cadmium compounds are known for their toxicity, particularly regarding their impact on human health and the environment. The biological activity of this compound is primarily linked to its cadmium ion (Cd²⁺) component.

Mechanisms of Toxicity

Cadmium exposure is associated with several toxicological effects, including:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This process involves the inhibition of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Carcinogenic Potential : Cadmium compounds have been linked to an increased risk of various cancers, including lung and prostate cancer. The mechanisms include interference with DNA repair processes and promotion of lipid peroxidation .

- Endocrine Disruption : Cadmium can disrupt thyroid function and affect hormonal balance, leading to developmental and reproductive issues .

1. Skin Metabolism Disorder

A study investigated the effects of cadmium chloride (CdCl₂), a related compound, on skin metabolism in mice. The findings revealed that exposure to cadmium accelerated skin aging and impaired hair regeneration. The study noted significant changes in metabolite profiles, with 29 different metabolites identified in low-dose exposure groups .

2. Co-exposure Effects

Research has shown that co-exposure to potassium perchlorate and cadmium can exacerbate toxicity. In zebrafish models, combined exposure led to developmental defects such as pericardial edema and scoliosis at non-toxic concentrations when tested separately . This indicates a synergistic effect that enhances the toxicological impact of cadmium.

Biological Effects Summary Table

The following table summarizes key biological effects observed with cadmium exposure:

| Biological Effect | Description |

|---|---|

| Oxidative Stress | Increased ROS production leading to cellular damage |

| Carcinogenicity | Association with multiple cancer types due to DNA damage |

| Endocrine Disruption | Altered hormone levels affecting development and reproduction |

| Skin Damage | Impaired skin metabolism and hair regeneration |

| Developmental Abnormalities | Observed in aquatic models under co-exposure scenarios |

属性

IUPAC Name |

cadmium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIBWKDABMPMJN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160246 | |

| Record name | Cadmium perchlorate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium perchlorate, hexahydrate: White crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Cadmium(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13760-37-7 | |

| Record name | Perchloric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium perchlorate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。